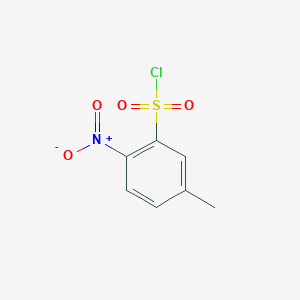

5-methyl-2-nitrobenzene-1-sulfonyl chloride

描述

5-Methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S . It has a molecular weight of 235.65 g/mol . The IUPAC name for this compound is 5-methyl-2-nitrobenzenesulfonyl chloride .

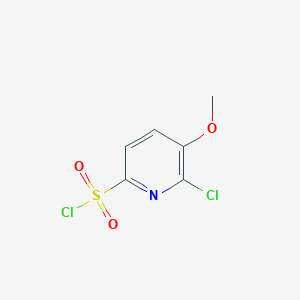

Molecular Structure Analysis

The InChI code for 5-methyl-2-nitrobenzene-1-sulfonyl chloride is 1S/C7H6ClNO4S/c1-5-2-3-6 (9 (10)11)7 (4-5)14 (8,12)13/h2-4H,1H3 . The canonical SMILES structure is CC1=CC(=C(C=C1)N+[O-])S(=O)(=O)Cl .Physical And Chemical Properties Analysis

5-Methyl-2-nitrobenzene-1-sulfonyl chloride has a molecular weight of 235.65 g/mol . It has a computed XLogP3-AA value of 2.1, suggesting it is moderately lipophilic . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . The topological polar surface area is 88.3 Ų .科学研究应用

- Application : 5-Methyl-2-nitrobenzenesulfonyl chloride acts as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .

- Explanation : These analogues are evaluated for their potential against HL-60 cell growth and in topoisomerase II-mediated DNA cleavage assays . Understanding their activity can guide the development of novel antitumor agents.

- Explanation : Hydroxylamines are versatile intermediates in organic chemistry. Researchers employ this compound to prepare hydroxylamine derivatives, which can further participate in diverse reactions .

Synthesis of 2-Nitrobenzenesulfonyl Derivatives

Antitumor Compound Analogues

Hydroxylamine Synthesis

作用机制

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .

Mode of Action

The mode of action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

As an electrophile, it can participate in reactions leading to the formation of substituted benzene rings .

Action Environment

The action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of water or humidity in the environment.

属性

IUPAC Name |

5-methyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYVMTZPQQYAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-nitrobenzene-1-sulfonyl chloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)